molecular formula C42H58Cl2N2PRu- B12062531 Dichloro[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)

Dichloro[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)

Cat. No.: B12062531
M. Wt: 793.9 g/mol
InChI Key: ODCVQJURXOWOJD-UHFFFAOYSA-L
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Description

Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely known for its application as a catalyst in olefin metathesis reactions. This compound is often referred to as a Grubbs Catalyst, named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on the development of the metathesis method in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 1,3-bis(2-methylphenyl)-2-imidazolidinylidene in the presence of benzylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloro1,3-Bis(2-methylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP) . These reactions are characterized by the exchange of alkylidene groups between olefins.

Common Reagents and Conditions

The compound is highly reactive with sterically hindered olefins and is often used in the presence of solvents such as dichloromethane or toluene . The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions include tetrasubstituted olefins, polymers, and various cyclic compounds . The specific products depend on the nature of the olefins and the reaction conditions.

Properties

Molecular Formula

C42H58Cl2N2PRu-

Molecular Weight

793.9 g/mol

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2-methylphenyl)imidazolidin-2-ide;tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C17H19N2.C7H6.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-7-5-3-2-4-6-7;;;/h16-18H,1-15H2;3-10,13H,11-12H2,1-2H3;1-6H;2*1H;/q;-1;;;;+2/p-2

InChI Key

ODCVQJURXOWOJD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1N2CCN([CH-]2)C3=CC=CC=C3C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Origin of Product

United States

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